

Parishin B: Bridging the Gap Between In Vitro Promise and In Vivo Reality

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Compound of Interest

Compound Name: *Parishin B*

Cat. No.: *B599761*

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For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from laboratory discovery to clinical application is a meticulous process. A critical phase in this journey is the correlation of in vitro efficacy with in vivo outcomes. This guide provides a comprehensive comparison of **Parishin B**, a natural phenolic glycoside, in these two distinct yet interconnected research paradigms, with a focus on its anti-cancer properties.

This document summarizes key experimental data, offers detailed methodologies for cited experiments, and presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of **Parishin B**'s therapeutic potential.

Unveiling the Anti-Cancer Potential of Parishin B

Parishin B has emerged as a compound of interest due to its demonstrated biological activities, particularly in the realm of oncology. In vitro studies have laid the groundwork for understanding its molecular mechanisms, while in vivo models have provided crucial insights into its physiological effects in a whole-organism context.

In Vitro Efficacy: A Cellular Perspective

In the controlled environment of the laboratory, **Parishin B** has exhibited significant anti-cancer effects across various cell-based assays. These studies have been instrumental in elucidating its direct impact on cancer cells.

Table 1: Summary of In Vitro Efficacy of **Parishin B** in Breast Cancer Cells

Assay Type	Cell Line	Key Findings	Reference
Cell Viability (CCK-8 Assay)	MDA-MB-231	Dose-dependent decrease in cell viability.[1]	[1]
MCF-7	Significant reduction in cell proliferation.[1]	[1]	
Apoptosis	MDA-MB-231	Induction of apoptosis.	
Cell Migration (Transwell Assay)	MDA-MB-231	Inhibition of cell migration and invasion.[1]	[1]
Colony Formation	MDA-MB-231	Reduction in the ability of single cells to form colonies.	

In Vivo Outcomes: A Systemic Evaluation

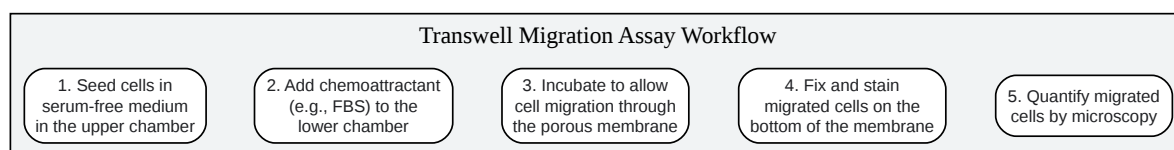
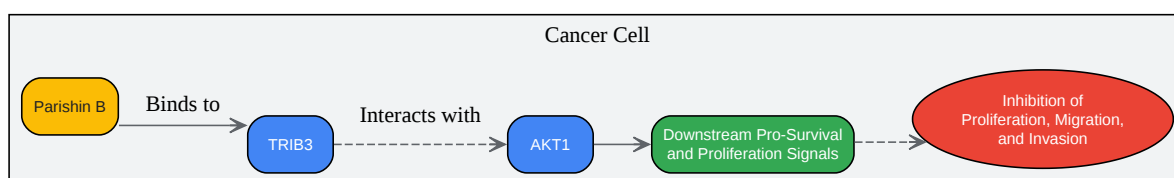
The translation of in vitro findings to a living system is a pivotal step in drug development. In vivo studies using animal models have corroborated the anti-cancer potential of **Parishin B** observed in cell cultures.

Table 2: Summary of In Vivo Outcomes for **Parishin B** in Breast Cancer Xenograft Model

Animal Model	Treatment Regimen	Key Outcomes	Reference
Nude Mice with MDA-MB-231 Xenografts	Intratumoral or systemic administration	Significant reduction in tumor growth and volume.[1][2][3]	[1][2][3]
Inhibition of lung metastasis.[1][2]	[1][2]		

The Molecular Mechanism: Targeting the TRIB3-AKT1 Signaling Pathway

Research has identified the TRIB3-AKT1 signaling pathway as a key molecular target of **Parishin B** in breast cancer.^{[1][2]} By interacting with Tribbles homolog 3 (TRIB3), **Parishin B** disrupts its interaction with AKT1, a crucial kinase involved in cell survival and proliferation. This interference leads to the inhibition of downstream pro-tumorigenic signaling.^{[1][2]}



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References

- 1. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
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